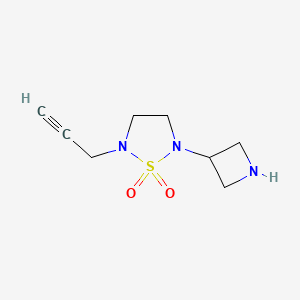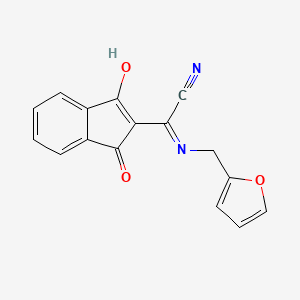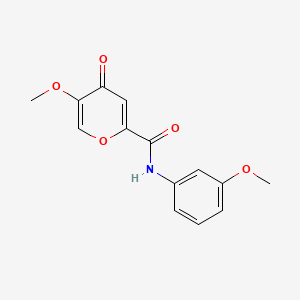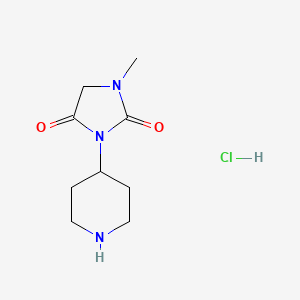
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is a compound of significant interest in the field of medicinal chemistry. It belongs to the class of imidazolidine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C9H14ClN3O2 and a molecular weight of 233.68 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of piperidine with imidazolidine-2,4-dione derivatives under controlled conditions. One common method involves the use of sodium cyanide, ammonium chloride, and 4-arylaldehydes, followed by acid hydrolysis to form the corresponding C-arylglycine derivative . Another method includes the reaction of phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods for efficient and rapid production. The use of metal complexes of imidazolidine-2-thione and its derivatives has also been reported for antimicrobial applications .
化学反応の分析
Types of Reactions
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetone, and various isocyanates/isothiocyanates . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which exhibit significant biological activities such as antimicrobial, antifungal, and antiviral properties .
科学的研究の応用
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral auxiliary and ligand for asymmetric catalysis.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it useful in the development of new therapeutic agents.
Industry: It is used in the synthesis of metal complexes for antimicrobial applications.
作用機序
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as Dopamine β-Hydroxylase (DBH), which plays a role in the biosynthesis of neurotransmitters . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
- 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
Uniqueness
1-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl group at the 1-position and the piperidinyl group at the 3-position enhances its ability to interact with molecular targets, making it a valuable compound for therapeutic applications.
特性
分子式 |
C9H16ClN3O2 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
1-methyl-3-piperidin-4-ylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-11-6-8(13)12(9(11)14)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H |
InChIキー |
APZLXCNJXODFQH-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)N(C1=O)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)
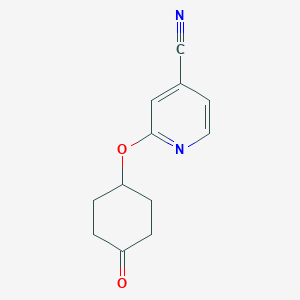

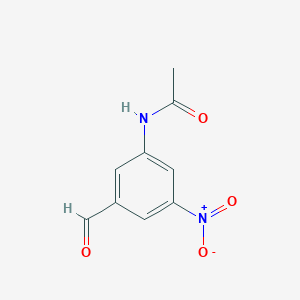
![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
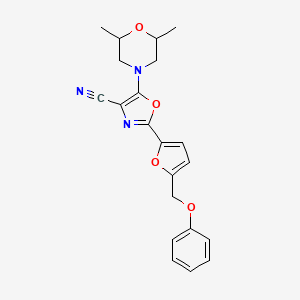
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)

